![molecular formula C8H5N5S B057002 [(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide CAS No. 119151-23-4](/img/structure/B57002.png)
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide, commonly known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-1 belongs to the class of diazenyl compounds and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of BTA-1 is not fully understood. However, studies have shown that BTA-1 can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. BTA-1 has also been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of beta-secretase, which is an enzyme involved in the formation of amyloid beta peptides.
Efectos Bioquímicos Y Fisiológicos
BTA-1 has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTA-1 can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. BTA-1 has also been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. In addition, BTA-1 has been shown to inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BTA-1 is its potent anti-cancer properties. BTA-1 has been shown to inhibit the growth of various cancer cells and has the potential to be used as a cancer therapeutic agent. However, one of the major limitations of BTA-1 is its toxicity. BTA-1 has been shown to exhibit cytotoxicity at high concentrations, which limits its potential use in vivo.
Direcciones Futuras
There are several future directions for the study of BTA-1. One of the major directions is to further investigate the mechanism of action of BTA-1. Understanding the mechanism of action of BTA-1 can provide insights into its potential applications in various fields. Another future direction is to investigate the potential use of BTA-1 in combination with other anti-cancer drugs. Studies have shown that BTA-1 can enhance the effects of other anti-cancer drugs, which can improve the overall efficacy of cancer treatment. Finally, further studies are needed to investigate the potential use of BTA-1 in vivo. Studies in animal models can provide insights into the toxicity and efficacy of BTA-1, which can inform the development of potential therapeutic agents.
Métodos De Síntesis
The synthesis of BTA-1 involves the reaction of 2-aminothiophenol with cyanogen bromide in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite to form BTA-1. The overall reaction can be represented as:
Aplicaciones Científicas De Investigación
BTA-1 has been studied extensively for its potential applications in various fields. One of the major applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 exhibits potent anti-cancer properties and can inhibit the growth of various cancer cells. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that BTA-1 can inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.
Propiedades
Número CAS |
119151-23-4 |
|---|---|
Nombre del producto |
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide |
Fórmula molecular |
C8H5N5S |
Peso molecular |
203.23 g/mol |
Nombre IUPAC |
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide |
InChI |
InChI=1S/C8H5N5S/c9-5-10-13-12-8-11-6-3-1-2-4-7(6)14-8/h1-4H,(H,10,11,12) |
Clave InChI |
IJNSEGGVSGMDJQ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(S2)/N=N/NC#N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NNC#N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)N=NNC#N |
Sinónimos |
3-Triazenecarbonitrile,1-(2-benzothiazolyl)-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



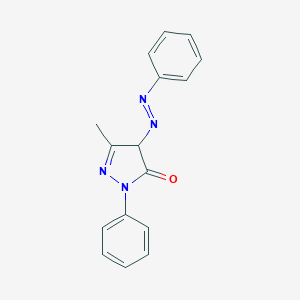
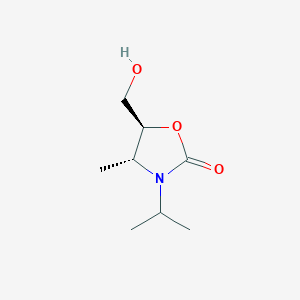
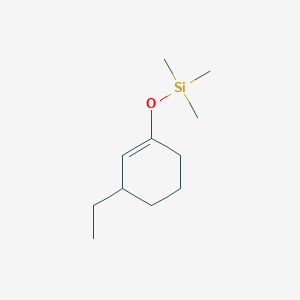
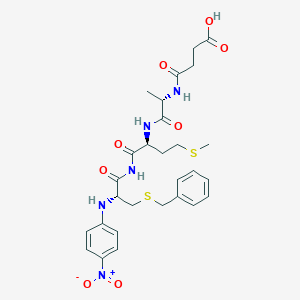
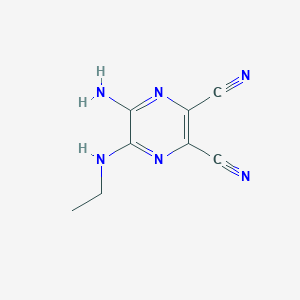
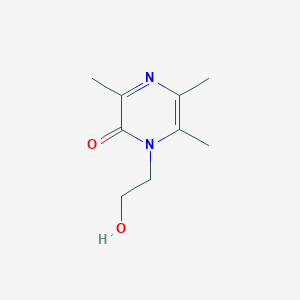
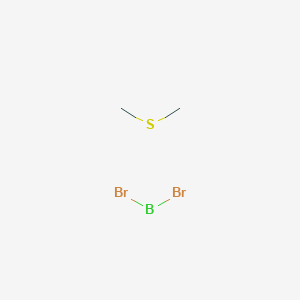
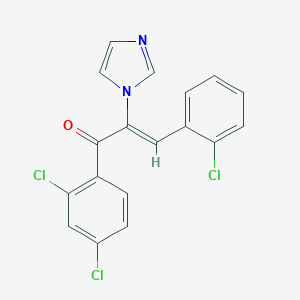
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
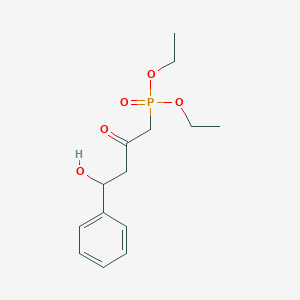
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
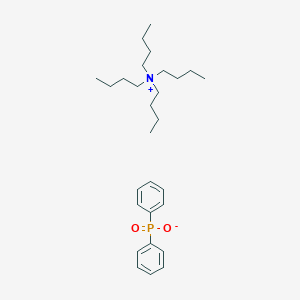
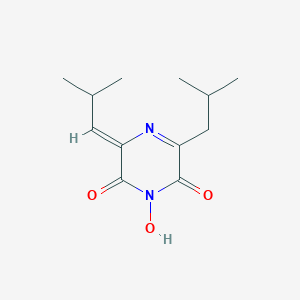
![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)